Ethyl 6-iodohexanoate
Overview
Description
Ethyl 6-iodohexanoate is an organic compound with the molecular formula C8H15IO2. It is an ester derived from hexanoic acid and ethyl alcohol, with an iodine atom attached to the sixth carbon of the hexanoate chain. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-iodohexanoate can be synthesized through the esterification of 6-iodohexanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is refluxed to ensure complete conversion of the acid to the ester. After the reaction is complete, the product is purified through distillation or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include steps for the recovery and recycling of unreacted starting materials and catalysts to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-iodohexanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, to form different substituted hexanoates.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to yield 6-iodohexanoic acid and ethanol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) for hydroxide substitution, ammonia (NH3) for amine substitution, and thiols for thiol substitution.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic Substitution: Substituted hexanoates, such as 6-hydroxyhexanoate, 6-aminohexanoate, and 6-thiohexanoate.
Reduction: 6-iodohexanol.
Hydrolysis: 6-iodohexanoic acid and ethanol.
Scientific Research Applications
Ethyl 6-iodohexanoate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its iodine atom makes it a useful intermediate in various organic reactions.
Biology: It can be used in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.
Medicine: It is used in the development of diagnostic agents and therapeutic drugs.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of ethyl 6-iodohexanoate depends on the specific reaction or application. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In reduction reactions, the ester group is reduced to an alcohol through the transfer of hydride ions from the reducing agent .
Comparison with Similar Compounds
Ethyl 6-iodohexanoate can be compared with other similar compounds, such as:
Ethyl 6-bromohexanoate: Similar structure but with a bromine atom instead of iodine. It undergoes similar reactions but with different reactivity due to the different halogen.
Ethyl 6-chlorohexanoate: Similar structure but with a chlorine atom instead of iodine. It is less reactive than this compound due to the stronger carbon-chlorine bond.
Ethyl 6-hydroxyhexanoate: Similar structure but with a hydroxyl group instead of iodine. .
This compound is unique due to the presence of the iodine atom, which makes it more reactive in nucleophilic substitution reactions compared to its bromo and chloro counterparts .
Properties
IUPAC Name |
ethyl 6-iodohexanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15IO2/c1-2-11-8(10)6-4-3-5-7-9/h2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWOHZNXCOUWKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446946 | |
Record name | Ethyl 6-iodohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13159-24-5 | |
Record name | Ethyl 6-iodohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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